molecular formula C19H15NO B14748770 6,6-Dimethylbenzo[b]acridin-11(6h)-one CAS No. 2498-60-4

6,6-Dimethylbenzo[b]acridin-11(6h)-one

Cat. No.: B14748770
CAS No.: 2498-60-4
M. Wt: 273.3 g/mol
InChI Key: ZWFHSSNAHSWVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylbenzo[b]acridin-11(6h)-one is a heterocyclic aromatic compound with a complex structure that includes both benzene and acridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylbenzo[b]acridin-11(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2,6-dimethylaniline and phthalic anhydride can be reacted in the presence of a catalyst to form the desired acridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbenzo[b]acridin-11(6h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds .

Scientific Research Applications

6,6-Dimethylbenzo[b]acridin-11(6h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethylbenzo[b]acridin-11(6h)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylbenzo[b]acridin-11(6h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2498-60-4

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

6,6-dimethylbenzo[b]acridin-11-one

InChI

InChI=1S/C19H15NO/c1-19(2)15-9-5-4-8-13(15)17(21)14-11-12-7-3-6-10-16(12)20-18(14)19/h3-11H,1-2H3

InChI Key

ZWFHSSNAHSWVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)C3=CC4=CC=CC=C4N=C31)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.